N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine
Overview
Description
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is an organic compound that features a benzylamine structure with a triazole ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine typically involves the reaction of benzylamine derivatives with triazole compounds under specific conditions. One common method includes the alkylation of benzylamine with a triazole-containing alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring and benzylamine moiety can participate in nucleophilic substitution reactions, where halogenated compounds or other electrophiles replace specific hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogenated compounds, electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzylamine moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
- N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine derivatives
- Other triazole-containing benzylamines
Uniqueness
This compound is unique due to its specific combination of a triazole ring and benzylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-4-2-3-5-11(10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVEBIJXKJALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594575 | |
Record name | N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-64-5 | |
Record name | N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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